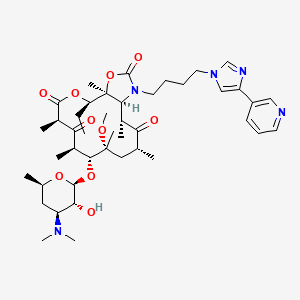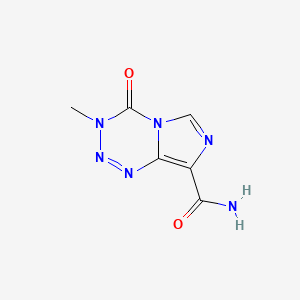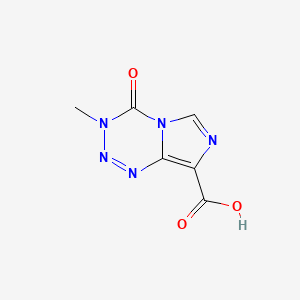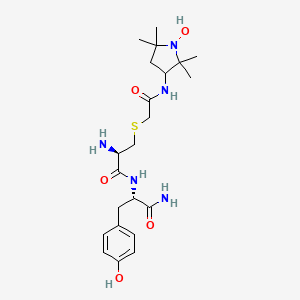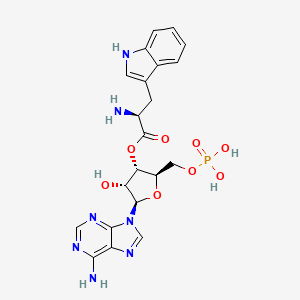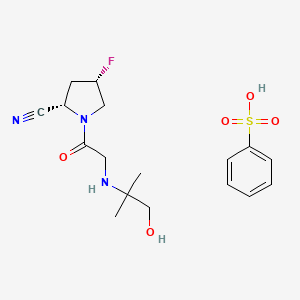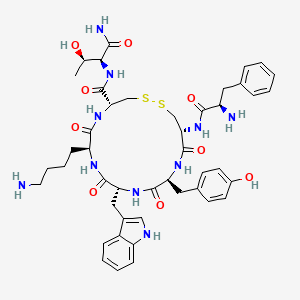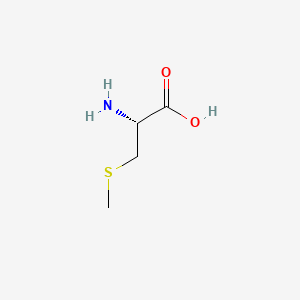
S-Metil-L-cisteína
Descripción general
Descripción
S-Methyl-L-cysteine is a naturally occurring amino acid derivative with the chemical formula CH₃SCH₂CH(NH₂)COOH. It is the S-methylated derivative of cysteine and is found widely in plants, particularly in edible vegetables such as garlic, cabbage, and turnips . This compound is known for its potential health benefits, including anti-carcinogenic, anti-diabetic, and cardiovascular effects .
Aplicaciones Científicas De Investigación
S-Methyl-L-cysteine has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
S-Methyl-L-cysteine (SMLC) primarily targets two enzymes: Cathepsin D and Methylated-DNA–protein-cysteine methyltransferase . Cathepsin D is a key enzyme involved in protein degradation and apoptosis, while Methylated-DNA–protein-cysteine methyltransferase plays a crucial role in DNA repair . Additionally, SMLC acts as a substrate in the catalytic antioxidant system mediated by methionine sulfoxide reductase A (MSRA) .
Mode of Action
SMLC’s mode of action is primarily through its antioxidative properties. It can activate the methionine (Met) oxidase activity of MSRA to scavenge free radicals . This antioxidation is largely dependent on the Met oxidase activity of MSRA .
Biochemical Pathways
SMLC is involved in the methionine-centered redox cycle (MCRC), a key biochemical pathway that helps in scavenging oxidizing species . It is also linked to transmethylation, transsulphuration, polyamine synthesis, and 5′-deoxyadenosyl 5′-radical–mediated biochemical transformations .
Pharmacokinetics
It is known that smlc is a substrate in the catalytic antioxidant system mediated by msra .
Result of Action
SMLC has been shown to protect against mitochondrial dysfunction in neural cells . It can protect against antimycin A-induced mitochondrial membrane depolarization and alleviate 1-methyl-4-phenylpyridinium (MPP+)-induced neurotoxicity . Furthermore, SMLC has been found to result in significant attenuation of plasma glucose, insulin, tumor necrosis factor-alpha, insulin resistance, and improved antioxidant enzyme activities .
Action Environment
The action of SMLC can be influenced by environmental factors. For instance, the presence of other compounds, such as antimycin A, can affect the efficacy of SMLC . Moreover, the natural abundance of SMLC in certain foods like garlic and cabbage may also influence its bioavailability and action .
Análisis Bioquímico
Biochemical Properties
S-Methyl-L-cysteine acts as a substrate in the catalytic antioxidant system mediated by methionine sulfoxide reductase A (MSRA) . This antioxidation is largely dependent on the Met oxidase activity of MSRA . It has been studied for its antioxidative, neuroprotective, and anti-obesity effects .
Cellular Effects
S-Methyl-L-cysteine has been shown to protect against antimycin A-induced mitochondrial membrane depolarization and alleviate 1-methyl-4-phenylpyridinium (MPP+)-induced neurotoxicity . It can activate the Met oxidase activity of MSRA to scavenge free radicals .
Molecular Mechanism
The molecular mechanism of S-Methyl-L-cysteine involves its role as a substrate in the methionine-centered redox cycle (MCRC), mediated by MSRA . It can activate the Met oxidase activity of MSRA to scavenge free radicals .
Dosage Effects in Animal Models
It has been shown to have neuroprotective effects .
Metabolic Pathways
S-Methyl-L-cysteine is involved in the methionine-centered redox cycle (MCRC), mediated by MSRA . It is not genetically coded but arises by post-translational methylation of cysteine .
Transport and Distribution
S-Methyl-L-cysteine exhibits a low to moderate affinity for the amino acid transport system A and a sodium-independent neutral amino acid transporter Asc-1, which are capable of taking up alanine and serine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: S-Methyl-L-cysteine can be synthesized through the methylation of cysteine. One common method involves the reaction of cysteine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Cysteine+CH3I→S-Methyl-L-cysteine+HI
Industrial Production Methods: Industrial production of S-Methyl-L-cysteine often involves enzymatic methods. For example, the enzyme methionine sulfoxide reductase A (MSRA) can catalyze the methylation of cysteine to produce S-Methyl-L-cysteine . This method is advantageous due to its specificity and efficiency.
Types of Reactions:
Oxidation: S-Methyl-L-cysteine can undergo oxidation to form S-methyl-L-cysteine sulfoxide. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide.
Reduction: The sulfoxide form can be reduced back to S-Methyl-L-cysteine using reducing agents like dithiothreitol.
Substitution: S-Methyl-L-cysteine can participate in substitution reactions where the methylthio group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Dithiothreitol, mild basic conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: S-Methyl-L-cysteine sulfoxide.
Reduction: S-Methyl-L-cysteine.
Substitution: Products depend on the nucleophile used.
Comparación Con Compuestos Similares
- S-allyl-L-cysteine
- S-propyl-L-cysteine
- S-ethyl-L-cysteine
- S-trityl-L-cysteine
Comparison: S-Methyl-L-cysteine is unique among these compounds due to its specific methylthio group, which imparts distinct chemical and biological properties. For instance, S-allyl-L-cysteine, found in garlic, has different health benefits and metabolic pathways compared to S-Methyl-L-cysteine . The methylthio group in S-Methyl-L-cysteine makes it particularly effective in activating MSRA and protecting against oxidative stress .
Propiedades
IUPAC Name |
(2R)-2-amino-3-methylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIDJDIHTAOVLG-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862579 | |
| Record name | S-Methylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | S-Methyl-L-cysteine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21691 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1187-84-4, 19651-44-6, 7728-98-5 | |
| Record name | (-)-S-Methyl-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Methylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Methyl-DL-cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019651446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Methylcysteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02216 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | S-Methylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-methyl-L-cysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.365 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-methylcysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-methyl-DL-cysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-METHYLCYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A34I1H07YM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


